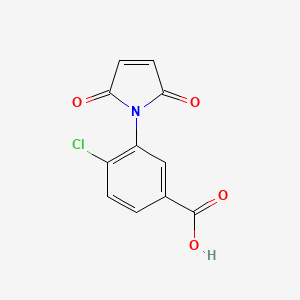

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Descripción

4-Chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 4-position and a 2,5-dioxopyrrole (maleimide) group at the 3-position. The molecular formula is C₁₁H₇ClNO₄ (inferred from structural analogs in the evidence), with a molecular weight of approximately 252.64 g/mol (calculated). The dioxopyrrole moiety confers reactivity toward thiol groups, making it a candidate for applications in bioconjugation and polymer chemistry.

Propiedades

IUPAC Name |

4-chloro-3-(2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-2-1-6(11(16)17)5-8(7)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMGIPYXOVMOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C(=O)C=CC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with maleic anhydride. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The use of automated systems ensures consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Cycloaddition Reactions: The maleimide moiety can participate in cycloaddition reactions with dienes and other unsaturated compounds.

Polymerization: The compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at moderate temperatures.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted at elevated temperatures.

Polymerization: Initiators such as free radicals or UV light are used to start the polymerization process.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of the original compound.

Cycloaddition Reactions: Products are typically cyclic compounds with enhanced stability.

Polymerization: The major products are polymers with specific mechanical and chemical properties.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives containing pyrrole structures have shown enhanced antibacterial properties. Specifically, compounds with similar structures demonstrated potent activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 4-Chloro-3-(2,5-dioxo...) | Methicillin-resistant Staphylococcus aureus | 0.125 | Vancomycin (0.5) |

| N-(2-nitrophenyl)-4-(1H-pyrrol...) | Staphylococcus aureus | 3.125 | Isoniazid (0.25) |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been noted that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives showed promising results with IC50 values indicating strong inhibitory activity against COX-II, a target for anti-inflammatory drugs .

Drug Design and Development

The structural characteristics of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid make it a valuable scaffold in drug design. Its ability to form various derivatives allows researchers to modify its pharmacological properties to enhance efficacy and reduce side effects.

Case Studies

- Pyrrole Derivatives as Antituberculosis Agents : Research has indicated that certain pyrrole derivatives based on this compound have shown significant activity against Mycobacterium tuberculosis, with MIC values as low as 5 µM .

- Inhibitors of COX Enzymes : A series of compounds derived from this structure were synthesized and evaluated for their COX inhibitory activities, revealing several candidates with superior potency compared to existing drugs like Celecoxib .

Mecanismo De Acción

The mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The maleimide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, differing in substituents, linker groups, or electronic properties. Key distinctions are summarized in Table 1 and elaborated below.

3-[3-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl)Phenyl]Propanoic Acid

- Molecular Formula: C₁₃H₁₁NO₄

- Key Differences: Replaces the benzoic acid group with a propanoic acid chain.

- Implications : The elongated alkyl chain may reduce steric hindrance, enhancing accessibility for conjugation. However, the absence of the aromatic ring in the acid moiety could lower π-π stacking interactions in biological systems compared to the target compound.

2-Chloro-5-{[4-(3-Chlorophenyl)-2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-3-yl]Amino}Benzoic Acid

- Molecular Formula : C₁₇H₁₀Cl₂N₂O₄

- Key Differences: Features a second chlorine atom on the phenyl ring and an amino bridge between the pyrrole and benzoic acid.

- The amino linker introduces a hydrogen-bonding site, which could influence binding specificity in biological targets.

4-Chloro-3-(2,5-Dimethyl-1H-Pyrrol-1-yl)Benzoic Acid

- Molecular Formula: C₁₃H₁₂ClNO₂

- Key Differences : Substitutes the dioxopyrrole with a dimethylpyrrole group.

- Implications : The lack of electron-withdrawing dioxo groups reduces electrophilicity, diminishing reactivity toward nucleophiles like thiols. This makes it less suitable for conjugation applications but more stable under physiological conditions.

4-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl)Benzohydrazide Hydrochloride

- Molecular Formula : C₁₁H₉N₃O₃·HCl

- Key Differences : Replaces the benzoic acid with a hydrazide group.

- Implications : The hydrazide functionality enables alternative conjugation strategies (e.g., formation of hydrazones with carbonyls), expanding its utility in drug delivery systems.

Tabulated Comparison of Key Properties

Table 1 : Structural and Physicochemical Comparison of Analogous Compounds

Actividad Biológica

The compound 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS No. 196865-76-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | CHClN O |

| Molecular Weight | 251.62 g/mol |

| CAS Number | 196865-76-6 |

The structure of the compound features a chloro group and a pyrrole ring, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess activity against various bacterial strains. In one study, certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus , outperforming controls such as ciprofloxacin .

Antitumor Activity

Pyrrole derivatives, including those similar to this compound, have been investigated for their potential antitumor effects. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound may exhibit similar effects.

Case Studies

- Study on Antimicrobial Efficacy : A set of pyrrole derivatives was tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted the lead compounds with MIC values significantly lower than traditional antibiotics, indicating a promising avenue for drug development .

- Antitumor Screening : In vitro assays conducted on various cancer cell lines demonstrated that certain pyrrole derivatives inhibited cell growth effectively. These findings were corroborated by in vivo studies showing reduced tumor size in treated models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.